molecular formula C7H8N4O B13870719 4-Amino-2-(hydroxymethyl)-6-methylpyrimidine-5-carbonitrile

4-Amino-2-(hydroxymethyl)-6-methylpyrimidine-5-carbonitrile

Katalognummer: B13870719
Molekulargewicht: 164.16 g/mol
InChI-Schlüssel: URIIXGFKLPZRPG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-2-(hydroxymethyl)-6-methylpyrimidine-5-carbonitrile is a pyrimidine derivative with a unique structure that includes an amino group, a hydroxymethyl group, a methyl group, and a carbonitrile group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-(hydroxymethyl)-6-methylpyrimidine-5-carbonitrile typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of cyanoacetate with urea in the presence of a base, followed by cyclization and subsequent functional group modifications .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis while minimizing by-products and waste .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Amino-2-(hydroxymethyl)-6-methylpyrimidine-5-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

4-Amino-2-(hydroxymethyl)-6-methylpyrimidine-5-carbonitrile has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Amino-2-(hydroxymethyl)-6-methylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 4-Amino-2-(hydroxymethyl)-6-methylpyrimidine-5-carbonitrile is unique due to the presence of both hydroxymethyl and carbonitrile groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar pyrimidine derivatives, making it a valuable compound for research and development .

Eigenschaften

Molekularformel

C7H8N4O

Molekulargewicht

164.16 g/mol

IUPAC-Name

4-amino-2-(hydroxymethyl)-6-methylpyrimidine-5-carbonitrile

InChI

InChI=1S/C7H8N4O/c1-4-5(2-8)7(9)11-6(3-12)10-4/h12H,3H2,1H3,(H2,9,10,11)

InChI-Schlüssel

URIIXGFKLPZRPG-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=NC(=N1)CO)N)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.